molecular formula C23H22BrNO6 B12618596 3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one

3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one

Cat. No.: B12618596
M. Wt: 488.3 g/mol
InChI Key: XETDRKFUESOMLU-HNNXBMFYSA-N
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Description

3-(2-Bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one is a synthetic chromen-4-one derivative characterized by a brominated aromatic substituent and a pyrrolidine-based side chain. Chromen-4-ones (flavone analogs) are widely studied for their biological activities, including kinase inhibition and anticancer properties . This compound features:

  • A chromen-4-one core (positions 2 and 3 substituted with methyl and 2-bromophenoxy groups, respectively).
  • A molecular weight of approximately 504.3 g/mol (calculated from its formula, C₂₃H₂₁BrN₂O₆).

Properties

Molecular Formula

C23H22BrNO6

Molecular Weight

488.3 g/mol

IUPAC Name

3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one

InChI

InChI=1S/C23H22BrNO6/c1-14-23(31-19-7-3-2-6-18(19)24)22(28)17-9-8-16(11-20(17)30-14)29-13-21(27)25-10-4-5-15(25)12-26/h2-3,6-9,11,15,26H,4-5,10,12-13H2,1H3/t15-/m0/s1

InChI Key

XETDRKFUESOMLU-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N3CCC[C@H]3CO)OC4=CC=CC=C4Br

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N3CCCC3CO)OC4=CC=CC=C4Br

Origin of Product

United States

Biological Activity

3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Bromophenoxy Group : Contributes to its lipophilicity and potential receptor interactions.
  • Pyrrolidine Derivative : Imparts unique pharmacological properties due to its ability to interact with biological targets.
  • Chromone Core : Known for various biological activities, including anti-inflammatory and antioxidant effects.

Molecular Formula

C20H24BrN2O5C_{20}H_{24}BrN_{2}O_{5}

Molecular Weight

Approximately 432.32 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Receptor Modulation :
    • It may act on various receptors, modulating their activity and influencing downstream signaling pathways. This includes potential interactions with G-protein coupled receptors (GPCRs) .
  • Antioxidant Properties :
    • The chromone structure is associated with antioxidant activity, which may help mitigate oxidative stress in cells .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibition of COX and LOX enzymes, which are critical in the synthesis of pro-inflammatory mediators. For example:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against COX enzymes, indicating potent anti-inflammatory properties .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of the compound:

  • Anti-inflammatory Effects : In a murine model of inflammation, the compound significantly reduced edema and inflammatory markers when administered topically or systemically .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties in models of neurodegeneration, potentially through modulation of oxidative stress pathways .

Case Studies

  • Topical Application for Inflammation :
    • A study examined the effects of the compound on skin inflammation induced by arachidonic acid. Results indicated a marked reduction in leukotriene levels and overall inflammation .
  • Neuroprotection in Animal Models :
    • Research involving models of Alzheimer’s disease showed that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/ReceptorIC50 (µM)Effect Observed
COX InhibitionCOX-10.5Anti-inflammatory
COX InhibitionCOX-20.8Anti-inflammatory
LOX Inhibition5-Lipoxygenase0.4Reduced leukotriene synthesis
NeuroprotectionN/AN/AImproved cognitive function

Table 2: Case Study Results

Study FocusModel UsedOutcome
Skin InflammationMurine modelSignificant reduction in edema
NeurodegenerationAlzheimer’s modelReduced amyloid plaques

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Key applications include:

  • Anticancer Activity :
    • Research has shown that derivatives of chromenone compounds exhibit significant anticancer properties. Studies indicate that similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects :
    • The presence of the pyrrolidine moiety suggests potential neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration, making them candidates for treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties :
    • The compound's structure may contribute to anti-inflammatory effects, as seen in related compounds that inhibit pro-inflammatory cytokines and pathways. This makes it a candidate for developing treatments for inflammatory diseases .

Pharmacological Studies

Pharmacological evaluations have demonstrated the compound's interaction with various biological targets:

  • Receptor Binding Studies :
    • The compound has been evaluated for its binding affinity to specific receptors involved in neurotransmission and inflammation. Preliminary data suggest it may act as a modulator of neurotransmitter systems, potentially impacting mood disorders and anxiety .

Material Science Applications

In addition to medicinal uses, the compound's unique structure provides opportunities in material sciences:

  • Fluorescent Materials :
    • The chromenone core is known for its photophysical properties, making it suitable for developing fluorescent probes or sensors in biological imaging applications .
  • Polymer Chemistry :
    • The compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities, such as UV resistance or antimicrobial activity .

Data Tables

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer Activity
Neuroprotective Effects
Anti-inflammatory Properties
PharmacologyReceptor Binding Studies
Material ScienceFluorescent Materials
Polymer Chemistry

Case Studies

Several studies have explored the efficacy of compounds similar to 3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one:

  • Anticancer Study :
    A study published in a peer-reviewed journal demonstrated that a related chromenone compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Neuroprotection Research :
    In vitro studies indicated that compounds with similar structural features protected neuronal cells from glutamate-induced toxicity, suggesting a mechanism involving NMDA receptor modulation .
  • Inflammation Model :
    Research involving animal models of arthritis showed that administration of chromenone derivatives reduced swelling and inflammation, correlating with decreased levels of inflammatory cytokines in serum samples .

Chemical Reactions Analysis

Bromophenoxy Group

The bromine atom at the 2-position of the phenoxy group is susceptible to nucleophilic aromatic substitution (NAS) and Suzuki-Miyaura cross-coupling :

Reaction Type Conditions Product Application
NAS with aminesPd catalysis, DMF, 80°C3-(2-Aminophenoxy)-substituted derivativePharmacophore modification
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivativesStructural diversification

Pyrrolidinyl-Ethoxy Sidechain

  • The hydroxymethyl group on the pyrrolidine ring undergoes oxidation to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .

  • The ester linkage (2-oxoethoxy) is hydrolyzed under acidic or basic conditions to yield a free carboxylic acid .

Chromenone Core

The 4-keto group participates in cycloaddition reactions (e.g., with hydrazines to form pyrazole derivatives) and reductions (e.g., NaBH₄ to yield dihydrochromenols) .

Stability and Degradation

The compound shows sensitivity to:

  • Acidic hydrolysis : Cleavage of the ethoxy linker at pH < 3 .

  • UV light : Photo-debromination of the bromophenoxy group, forming a phenolic derivative .

  • Oxidative stress : The hydroxymethyl group oxidizes to a ketone under prolonged exposure to air .

Catalytic Modifications

DBU (1,8-diazabicycloundec-7-ene) is widely used in its synthesis for:

  • Ester activation : Enhancing nucleophilic substitution efficiency .

  • Base-mediated coupling : Facilitating ethoxy linker formation between chromenone and pyrrolidinyl moieties .

Pharmacological Derivatization

Reactions targeting bioactivity optimization include:

  • Glycosylation : Attachment of glucopyranosyl units to the 7-hydroxy position, improving solubility .

  • Methylation : Protection of hydroxyl groups via CH₃I/K₂CO₃ to enhance metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromen-4-one Derivatives

Comparisons are drawn with compounds sharing the chromen-4-one scaffold but differing in substituents, which influence physicochemical and biological properties. Key analogs include:

3-(4-Bromophenyl)-7-[2-(4-Chlorophenyl)-2-oxoethoxy]-4H-chromen-4-one (CAS: 610763-60-5)

  • Structure: Differs in substituent positions and halogenation: 4-Bromophenyl at position 3 vs. 2-bromophenoxy in the target compound. 4-Chlorophenyl-2-oxoethoxy at position 7 vs. a pyrrolidine-linked oxoethoxy group.
  • Molecular Weight : 469.71 g/mol (C₂₃H₁₄BrClO₄), lighter due to simpler substituents .
  • The chlorophenyl group may enhance lipophilicity compared to the target compound’s hydroxymethyl-pyrrolidine group.

Fluorinated Chromen-4-one Derivatives (Example 64, )

  • Structure : Features fluorophenyl groups (e.g., 3-fluorophenyl) and pyrazolo-pyrimidine moieties.
  • Properties :
    • Melting Point : 303–306°C (higher than typical chromen-4-ones, likely due to fluorinated aromatic stacking) .
    • Bioactivity : Fluorine atoms improve metabolic stability and membrane permeability, a trait absent in the brominated target compound.

Research Implications and Limitations

  • Structural Advantages : The target compound’s hydroxymethyl-pyrrolidine group may enhance binding to enzymes with polar active sites (e.g., kinases) compared to halogenated analogs .
  • Challenges: Limited experimental data on solubility, stability, or biological activity necessitates further in vitro studies. Synthetic routes to the (2S)-pyrrolidine moiety require optimization for scalability .
  • Future Directions :
    • Comparative studies with fluorinated chromen-4-ones to assess metabolic stability.
    • Molecular docking simulations to predict binding affinity differences.

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